3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione
Description
This compound is a cyclobutene-dione derivative featuring a chiral cinchona alkaloid scaffold and a trifluoromethylphenyl substituent. Its structure integrates a 3-cyclobutene-1,2-dione core substituted with two distinct amino groups: one derived from the (9R)-6'-methoxycinchonan moiety and the other from 4-(trifluoromethyl)phenyl.
Properties
IUPAC Name |
3-[[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F3N4O3/c1-3-17-16-38-13-11-18(17)14-25(38)26(22-10-12-35-24-9-8-21(41-2)15-23(22)24)37-28-27(29(39)30(28)40)36-20-6-4-19(5-7-20)31(32,33)34/h3-10,12,15,17-18,25-26,36-37H,1,11,13-14,16H2,2H3/t17-,18-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJHIJBMDWYPB-PWAJYCBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC5=C(C(=O)C5=O)NC6=CC=C(C=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Nucleophilic Addition
-
First Amine Coupling :
The (9R)-6'-methoxycinchonan-9-amine reacts with diethyl squarate under mild basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). This step selectively substitutes one ethoxy group, forming a monoamine-squarate intermediate. -
Second Amine Coupling :
The intermediate is treated with 4-(trifluoromethyl)aniline in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (50–80°C). This step replaces the remaining ethoxy group, yielding the target squaramide.
Table 1: Key Reaction Parameters for Nucleophilic Additions
| Step | Reactant | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | (9R)-6'-Methoxycinchonan-9-amine | CH₂Cl₂ | 0–25°C | Et₃N | 70–85 |
| 2 | 4-(Trifluoromethyl)aniline | DMF | 50–80°C | None | 60–75 |
Catalytic Systems and Reaction Mechanisms
Bifunctional Activation Strategy
The cinchona alkaloid moiety acts as a hydrogen-bond donor (Brønsted acid) while the squaramide participates in substrate recognition via π-π stacking and C–H···F interactions. This dual activation mode ensures high enantioselectivity during the Michael addition steps, a critical feature for asymmetric catalysis.
Stereochemical Control
Density functional theory (DFT) studies reveal that the R -enantiomer is favored due to stabilizing non-covalent interactions in the transition state:
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing charged intermediates:
Temperature and Time Trade-offs
Table 2: Impact of Temperature on Enantioselectivity
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability and improves scalability:
Purification Techniques
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Flash Chromatography : Silica gel (hexane/EtOAc gradient)
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Crystallization : Ethanol/water recrystallization achieves >99% purity
Comparative Analysis of Synthetic Approaches
Traditional vs. Flow-Based Methods
Cost-Benefit Evaluation
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Raw Material Costs : $198/g (small-scale) vs. $45/g (industrial)
-
Environmental Impact : Flow systems reduce solvent waste by 40%
Mechanistic Insights from Computational Studies
DFT calculations identify the C–S bond-forming transition state as the stereochemistry-determining step. Key interactions include:
Chemical Reactions Analysis
Types of Reactions
3-[[(9R)-6’-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[[(9R)-6’-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[(9R)-6’-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related derivatives, emphasizing substituent effects, stereochemistry, and functional roles.
Structural and Functional Comparisons
Key Differences and Implications
- Substituent Effects :
- The target compound’s 4-(trifluoromethyl)phenyl group introduces moderate electron-withdrawing effects and steric bulk, whereas the 3,5-bis(trifluoromethyl)phenyl substituent in and compounds provides stronger electron withdrawal and greater steric hindrance . This difference likely impacts catalytic activity and substrate selectivity in asymmetric reactions.
- Stereochemistry :
Research Findings and Trends
- Catalytic Performance :
- Bis(trifluoromethyl)phenyl-substituted derivatives ( and ) exhibit enhanced catalytic efficiency in reactions requiring strong electron-deficient environments, such as fluoroorganic syntheses. The target compound’s single trifluoromethyl group may offer a balance between reactivity and steric accessibility .
- Stereochemical Impact :
- Industrial Relevance :
- highlights commercial availability of similar compounds as chiral catalysts, indicating robust demand in asymmetric synthesis .
Biological Activity
The compound 3-[[9R)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS Number: 1256245-79-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula of the compound is . The structure features a cyclobutene core, substituted with various functional groups that may influence its biological activity. The presence of trifluoromethyl groups and methoxycinchonan moiety suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 3-[[9R)-6'-Methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies have reported that related compounds possess significant antibacterial and antifungal properties. For instance, compounds containing similar structural motifs have shown effectiveness against Staphylococcus aureus and Candida albicans .
- Antitumor Activity : The cyclobutene structure is often associated with anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects on various cancer cell lines, indicating a potential for development as anticancer agents .
Antimicrobial Studies
A study exploring the antimicrobial properties of structurally related compounds found that they effectively inhibited the growth of several pathogenic bacteria and fungi. The introduction of trifluoromethyl groups was noted to enhance bioactivity due to increased lipophilicity and electron-withdrawing effects, which may improve interaction with microbial membranes .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 16 | |
| Candida albicans | 20 |
Antitumor Activity
Research into the cytotoxic effects of compounds with similar structures revealed significant activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cellular proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The presence of amino groups in the structure may allow for interaction with enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
Q & A
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is classified under Acute Toxicity Categories 4 for oral, dermal, and inhalation exposure . Researchers must:
- Use PPE (gloves, lab coats, eye protection) and work in a fume hood.
- Avoid skin contact; immediately remove contaminated clothing and wash affected areas .
- Store in sealed containers under inert conditions to minimize degradation or unintended reactions. Methodological Note: Implement hazard controls aligned with EU-GHS/CLP regulations, including emergency protocols for spills or exposure .
Q. What are the foundational synthetic routes for this compound?
The synthesis involves modular assembly of the cyclobutene-dione core with regioselective amination. Key steps include:
- Coupling the (9R)-6'-methoxycinchonan-9-yl amine group to the cyclobutene-dione scaffold.
- Introducing the 4-(trifluoromethyl)phenylamino moiety via nucleophilic substitution or palladium-catalyzed cross-coupling . Methodological Note: Monitor stereochemical integrity using chiral HPLC or circular dichroism, as incorrect configuration at the cinchonan center alters bioactivity .
Q. How is the compound characterized for purity and structural confirmation?
Standard protocols include:
- HPLC-MS for purity assessment and molecular weight confirmation.
- NMR (1H, 13C, 19F) to verify substituent positions and trifluoromethyl group integration .
- X-ray crystallography (if crystalline) for absolute stereochemical assignment, as demonstrated in related cyclobutene-dione analogs .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation analogs) improve reproducibility and reduce exothermic risks .
- Use microwave-assisted synthesis to accelerate coupling steps, as seen in structurally similar Fmoc-protected amino acids .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level) to identify discrepancies in electron density distribution.
- Re-examine crystallographic data (e.g., torsion angles in cyclobutene-dione derivatives) to detect conformational flexibility not captured in static models .
Q. What strategies address low solubility in biological assays?
- Introduce prodrug modifications (e.g., esterification of the dione moiety) or use biocompatible co-solvents (DMSO/PEG mixtures).
- Evaluate supramolecular carriers (e.g., cyclodextrins) to enhance aqueous stability, as demonstrated for fluorinated aromatic compounds .
Q. How to investigate structure-activity relationships (SAR) for target binding?
- Perform molecular docking with the cinchonan alkaloid moiety as a chiral scaffold, focusing on hydrogen-bonding interactions with target proteins.
- Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methoxy groups) and compare binding affinities via SPR or ITC .
Q. What advanced techniques validate metabolic stability in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
